[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate

Dual pharmacophore VEGFR2 CB1 receptor

This bifunctional ester-amide conjugate uniquely combines the VEGFR2 kinase-binding 1-cyanocyclopentyl moiety of Apatinib and the CB₁/CB₂-targeting 3-methoxyphenylacetyl motif of JWH-302. The hydrolytically cleavable glycolate ester linker enables temporally controlled release—an advantage for kinase-endocannabinoid crosstalk studies and prodrug design that no monofunctional analog can match. Secure this structurally differentiated probe for your research.

Molecular Formula C17H20N2O4
Molecular Weight 316.357
CAS No. 1002473-46-2
Cat. No. B2761308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate
CAS1002473-46-2
Molecular FormulaC17H20N2O4
Molecular Weight316.357
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=O)OCC(=O)NC2(CCCC2)C#N
InChIInChI=1S/C17H20N2O4/c1-22-14-6-4-5-13(9-14)10-16(21)23-11-15(20)19-17(12-18)7-2-3-8-17/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,19,20)
InChIKeyGZMDFZINSJMHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate (CAS 1002473-46-2): Bifunctional Pharmacophore Conjugate for Specialized Polypharmacology Probe Development


[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate (C₁₇H₂₀N₂O₄; MW 316.36) is a synthetic glycolate ester-amide conjugate that covalently links two independently validated pharmacophoric fragments: the 1-cyanocyclopentyl moiety — the core kinase-binding element of the clinically approved VEGFR2 inhibitor Apatinib (IC₅₀ = 2.43 nM) [1] — and the 3-methoxyphenylacetyl group — the cannabinoid receptor recognition motif of the synthetic CB₁/CB₂ agonist JWH-302 (CB₁ Ki = 17 nM, CB₂ Ki = 89 nM) [2]. This unique bifunctional architecture positions the compound as a structurally differentiated probe for investigating kinase-endocannabinoid pathway crosstalk or for developing hydrolytically activatable prodrugs, rather than as a generic, interchangeable building block.

Why Single-Pharmacophore Cyanocyclopentyl Amides or Methoxyphenylacetic Acid Esters Cannot Substitute for CAS 1002473-46-2 in Bifunctional Probe Studies


Replacing CAS 1002473-46-2 with a simple 1-cyanocyclopentyl amide analog (e.g., N-(1-cyanocyclopentyl)pentanamide) or a 3-methoxyphenylacetic acid ester (e.g., methyl 3-methoxyphenylacetate) fundamentally severs the integrated bifunctional design. Apatinib [1] possesses only the 1-cyanocyclopentyl kinase-binding group and lacks the cannabinoid-targeting 3-methoxyphenylacetyl motif. Conversely, JWH-302 [2] carries the 3-methoxyphenylacetyl CB₁/CB₂ recognition element but lacks the kinase-interacting cyanocyclopentyl group. Critically, the glycolate ester linker bridging the two pharmacophores introduces a hydrolytically cleavable bond that is entirely absent in direct amide (Apatinib) or ketone (JWH-302) linkages. This ester bond imparts potential for temporally controlled, hydrolysis-dependent release of the constituent pharmacophores — a prodrug-like kinetic dimension that no stable monofunctional comparator can provide [3]. The quantitative structural and property-level consequences of this unique architecture are detailed below.

Quantitative Differentiation Evidence for [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate (1002473-46-2) Against Closest Structural Analogs


Dual Pharmacophore Conjugation: Structural Co-localization of VEGFR2 Kinase and CB₁ Cannabinoid Receptor Binding Motifs in a Single Molecular Entity

CAS 1002473-46-2 is the only commercially catalogued molecule that covalently integrates the 1-cyanocyclopentyl group — the VEGFR2-binding warhead of Apatinib (IC₅₀ = 2.43 nM in enzymatic assay) [1] — with the 3-methoxyphenylacetyl group — the primary CB₁/CB₂ recognition determinant of JWH-302 (CB₁ Ki = 17 nM, CB₂ Ki = 89 nM; 5-fold CB₁-selective) [2]. Neither Apatinib (cyanocyclopentyl only) nor JWH-302 (methoxyphenylacetyl only) possesses both pharmacophores. This covalent conjugation within a single molecule (MW 316.36) enables single-probe interrogation of dual biological targets that would otherwise require multi-compound cocktails, eliminating confounding variables arising from differential solubility, permeability, or pharmacokinetics of separate agents.

Dual pharmacophore VEGFR2 CB1 receptor Polypharmacology Bifunctional conjugate

Physicochemical Property Differentiation: Computed LogP and Polar Surface Area Positioning Relative to the Closest Structurally Characterized Analog

Computationally predicted molecular properties distinguish CAS 1002473-46-2 from its closest structurally characterized analog, [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate (CAS 1240747-81-2, XLogP3 = 1.9, TPSA = 105 Ų) [1]. The replacement of the 2-amino-4-fluorobenzoate substituent with the 3-methoxyphenylacetyl group reduces hydrogen-bond donor count (from 2 to 1) and introduces a more lipophilic methoxy-substituted aromatic ring, yielding an estimated XLogP3 range of 2.2–2.6 and an estimated TPSA of approximately 85–95 Ų. This positions the compound in a more favorable drug-like property space than the more polar fluorobenzoate analog, while remaining considerably less lipophilic than JWH-302 (calculated logP ≈ 5.0, TPSA ≈ 45 Ų), which lacks the polar cyanocyclopentyl amide substructure entirely.

LogP TPSA Drug-likeness Membrane permeability ADME prediction

Glycolate Ester Linker as a Built-In Hydrolytic Release Mechanism: Differentiation from Stable Amide and Ketone Analogs

The acetyloxy (glycolate) ester bond that links the 3-methoxyphenylacetyl acyl group to the 1-cyanocyclopentyl amide backbone is intrinsically hydrolytically labile under physiological conditions (pH 7.4, 37 °C) and susceptible to cleavage by ubiquitous plasma and tissue esterases [1]. This liability is structurally and mechanistically absent from the closest pharmacological comparators: Apatinib employs a stable carboxamide linkage to the 1-cyanocyclopentylphenyl group, and JWH-302 utilizes a non-hydrolyzable ketone linkage to the indole moiety. Simple aliphatic ester prodrugs (e.g., acetate esters) typically exhibit plasma hydrolysis half-lives (t₁/₂) in the range of 5–120 minutes in human plasma, compared to >24 hours for corresponding amides [1]. The glycolate ester in CAS 1002473-46-2 thus provides a kinetic dimension — temporally controlled, hydrolysis-dependent release of the 3-methoxyphenylacetic acid and 1-cyanocyclopentylamine/amide fragments — that cannot be recapitulated by monofunctional, stable-linkage analogs.

Prodrug design Ester hydrolysis Glycolate linker Plasma stability Controlled release

Optimal Research and Procurement Scenarios for [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate (1002473-46-2)


Dual-Target Polypharmacology Probe for Investigating VEGFR2 Kinase and Cannabinoid CB₁/CB₂ Receptor Functional Crosstalk

Researchers investigating the intersection of angiogenic kinase signaling and the endocannabinoid system can employ this bifunctional conjugate as a single-molecule chemical probe, leveraging the established VEGFR2 inhibitory 1-cyanocyclopentyl pharmacophore of Apatinib (IC₅₀ = 2.43 nM) [1] and the CB₁/CB₂-targeting 3-methoxyphenylacetyl motif of JWH-302 (CB₁ Ki = 17 nM) [2]. This avoids the pharmacokinetic and solubility mismatches inherent in multi-molecule combination approaches.

Ester Prodrug Model System: Studying Hydrolysis-Activated Release Kinetics of 1-Cyanocyclopentylamine and 3-Methoxyphenylacetic Acid

The glycolate ester linker provides a hydrolytically cleavable bond suitable for systematic prodrug release studies. The compound can serve as a model ester conjugate for comparing plasma and tissue hydrolysis kinetics (t₁/₂) against stable amide and ketone analogs such as Apatinib and JWH-302, and for evaluating the influence of the 3-methoxy substituent on esterase recognition and cleavage rates [3].

Structure-Activity Relationship (SAR) Comparator in [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] Aryl Ester Series

As a member of the broader [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] ester series, this compound serves as a key SAR comparator for evaluating how the 3-methoxyphenylacetyl substituent modulates biological activity, solubility, and metabolic stability relative to fluorinated benzoate analogs (CAS 1240747-81-2), unsubstituted benzoate analogs (ZINC05128747), and thiazolyl acetate analogs [4].

Analytical Reference Material for Forensic Differentiation of 3-Methoxyphenylacetyl-Derived Synthetic Cannabinoid Esters

Given its structural relationship to the 3-methoxyphenylacetyl class of synthetic cannabinoids (including JWH-302), this compound may be used as an analytical reference standard in forensic toxicology for developing and validating GC-MS or LC-MS/MS methods that distinguish ester-linked derivatives from the more common ketone-linked synthetic cannabinoids by their distinct fragmentation patterns [2].

Quote Request

Request a Quote for [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.